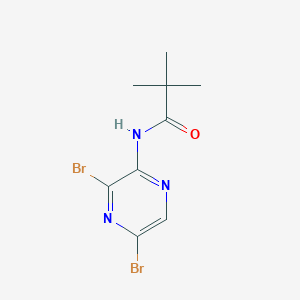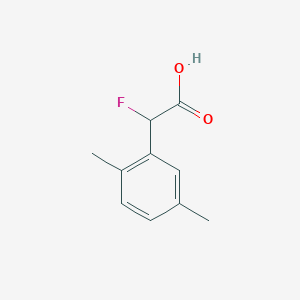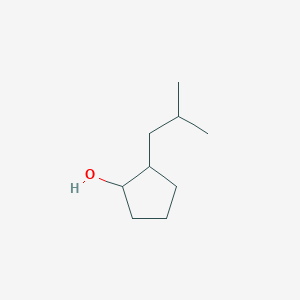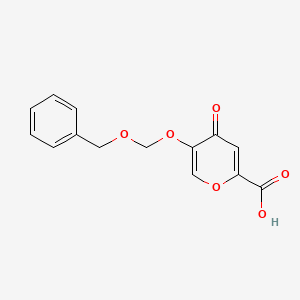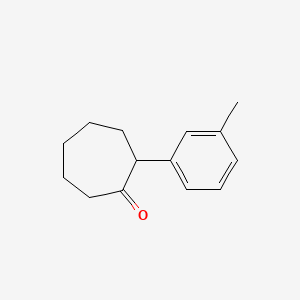
2-(3-Methylphenyl)cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)cycloheptan-1-one is an organic compound with the molecular formula C14H18O It is a cycloheptanone derivative where a 3-methylphenyl group is attached to the second carbon of the cycloheptanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cycloheptanone is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient purification steps, such as recrystallization or chromatography, to ensure the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methylphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)cycloheptan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methylphenyl)cycloheptan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require detailed studies specific to the intended use of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one
- 2-(3-Methylphenyl)cyclopropanecarbonyl
Uniqueness
2-(3-Methylphenyl)cycloheptan-1-one is unique due to its specific cycloheptanone structure combined with a 3-methylphenyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H18O |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2-(3-methylphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C14H18O/c1-11-6-5-7-12(10-11)13-8-3-2-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
ZQXUWWVHVPGFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2CCCCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


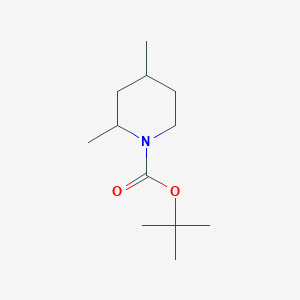
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13077333.png)
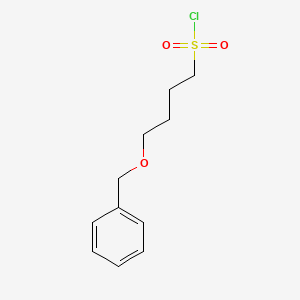
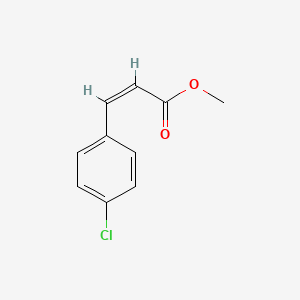

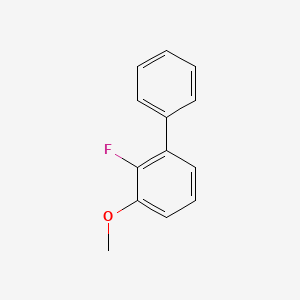
![3-[(2-Iodocycloheptyl)oxy]oxetane](/img/structure/B13077371.png)



